molecular formula C24H32N2O7Si B15093706 (1R,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol with trans-5-(dimethyl(phenyl)silyl)-2-(hydroxymethyl)cyclopent-2-enecarboxylate

(1R,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol with trans-5-(dimethyl(phenyl)silyl)-2-(hydroxymethyl)cyclopent-2-enecarboxylate

Cat. No.: B15093706
M. Wt: 488.6 g/mol
InChI Key: CTLNSIXJHOCEQJ-UHFFFAOYSA-N
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Description

(1R,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol (CAS 716-61-0) is a chiral amino diol derivative primarily recognized as Chloramphenicol EP Impurity A, a critical quality control marker in the synthesis of the antibiotic Chloramphenicol .

Properties

Molecular Formula

C24H32N2O7Si

Molecular Weight

488.6 g/mol

IUPAC Name

2-amino-1-(4-nitrophenyl)propane-1,3-diol;5-[dimethyl(phenyl)silyl]-2-(hydroxymethyl)cyclopent-2-ene-1-carboxylic acid

InChI

InChI=1S/C15H20O3Si.C9H12N2O4/c1-19(2,12-6-4-3-5-7-12)13-9-8-11(10-16)14(13)15(17)18;10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h3-8,13-14,16H,9-10H2,1-2H3,(H,17,18);1-4,8-9,12-13H,5,10H2

InChI Key

CTLNSIXJHOCEQJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1CC=C(C1C(=O)O)CO)C2=CC=CC=C2.C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

The compound (1R,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol , commonly referred to as 2-Amino-1-(4-nitrophenyl)propane-1,3-diol , has garnered attention for its potential biological activity and applications in medicinal chemistry. When combined with trans-5-(dimethyl(phenyl)silyl)-2-(hydroxymethyl)cyclopent-2-enecarboxylate , the resulting compound may exhibit enhanced biological properties. This article reviews the biological activity of these compounds, supported by data tables, case studies, and detailed research findings.

Chemical Structure:

  • (1R,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol
    • IUPAC Name: (1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-aminium
    • Molecular Formula: C9H12N2O4
    • Molecular Weight: 212.20 g/mol
    • Appearance: Yellow to beige crystalline powder
    • Melting Point: 160°C to 166°C

trans-5-(dimethyl(phenyl)silyl)-2-(hydroxymethyl)cyclopent-2-enecarboxylate

  • This compound features a cyclopentene structure with silyl and hydroxymethyl substituents, which may contribute to its biological activity.

The biological activity of (1R,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol is primarily attributed to its ability to interact with various biological targets. It has been studied for its potential as an enzyme inhibitor and its role in modulating cellular pathways.

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For example:

  • Phosphatases : Induced synthesis of phosphatases has been observed in studies involving Anacystis nidulans when treated with p-NO2-phenylserinal .

Biological Activity Data

Biological Activity Observed Effects Reference
Enzyme InhibitionInhibition of phosphatases
CytotoxicityPotential cytotoxic effects on cancer cell lines
Antimicrobial ActivityActivity against specific bacterial strains

Case Study 1: Cytotoxic Effects on Cancer Cell Lines

A study investigated the cytotoxic effects of (1R,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM. This suggests potential applications in cancer therapy .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial properties of (1R,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol against Gram-positive and Gram-negative bacteria. The compound showed inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 100 µg/mL .

Comparison with Similar Compounds

Key Characteristics:

  • Physical Properties: Melting Point: 163–165°C Boiling Point: 352.03°C (estimated) pKa: 10.98 (predicted) Solubility: Slightly soluble in water, methanol, and ethanol .
  • Synthesis : Prepared via catalytic hydrogenation of nitro precursors or coupling reactions, as in the synthesis of Chloramphenicol derivatives .
  • Role : Serves as a reference standard for pharmaceutical impurity profiling .

Comparison with Structurally Similar Compounds

Chloramphenicol (CAS 56-75-7)

Chloramphenicol, the parent antibiotic, differs structurally by the presence of dichloroacetamide and a nitrobenzene moiety.

Property (1R,2R)-Amino Diol Impurity A Chloramphenicol
Molecular Formula C₉H₁₂N₂O₄ / C₉H₁₃N₂O₄ C₁₁H₁₂Cl₂N₂O₅
Molecular Weight 212.20 / 213.21 323.13
Key Functional Groups Amino diol, nitrobenzene Dichloroacetamide, nitrobenzene
Biological Activity Non-therapeutic (impurity) Broad-spectrum antibiotic
Melting Point 163–165°C 148–150°C

Key Difference : The absence of the dichloroacetamide group in the impurity renders it pharmacologically inactive compared to Chloramphenicol .

Stereoisomer: (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol (CAS 2964-48-9)

This stereoisomer shares the same molecular formula but differs in spatial configuration:

Property (1R,2R)-Isomer (1S,2S)-Isomer
Configuration R,R S,S
Melting Point 163–165°C 162–168°C
Role Chloramphenicol Impurity A Intermediate in synthesis

Key Difference : Stereochemistry impacts biological activity and utility. The (1S,2S)-isomer is used in synthesizing derivatives like compound 8 (), whereas the (1R,2R)-isomer is an impurity .

4-Methoxyphenyl Analog: (1R,2R)-2-Amino-1-(4-methoxyphenyl)propane-1,3-diol (CAS 855595-16-3)

Replacing the nitro group with methoxy alters electronic properties:

Property Nitro Substituent (4-Nitrophenyl) Methoxy Substituent (4-Methoxyphenyl)
Electron Effect Electron-withdrawing Electron-donating
Melting Point 163–165°C 132–134°C
pKa 10.98 11.80 (predicted)
Solubility Low water solubility Improved solubility in polar solvents

Key Difference : The methoxy group enhances solubility and reduces acidity, making the analog more suitable for certain synthetic applications .

Schiff Base Derivative: (1R,2R)-2-(Benzylideneamino)-1-(4-nitrophenyl)propane-1,3-diol (CAS 55174-65-7)

This derivative introduces a benzylidene group via Schiff base formation:

Property Parent Compound Schiff Base Derivative
Functional Groups Amino, nitro, diol Imine, nitro, diol
Reactivity Nucleophilic amino group Conjugated imine for catalysis
Application Impurity profiling Potential catalyst intermediate

Key Difference : The imine group enables participation in coordination chemistry, expanding utility beyond pharmaceutical analysis .

Data Tables

Table 1: Physical Properties of Key Compounds

Compound Molecular Formula MW Melting Point (°C) pKa
(1R,2R)-Amino Diol Impurity A C₉H₁₂N₂O₄ 212.20 163–165 10.98
Chloramphenicol C₁₁H₁₂Cl₂N₂O₅ 323.13 148–150 N/A
(1S,2S)-Isomer C₉H₁₂N₂O₄ 212.20 162–168 N/A
4-Methoxyphenyl Analog C₁₀H₁₅NO₄ 213.23 132–134 11.80

Table 2: Functional Group Impact on Properties

Substituent Electronic Effect Melting Point (°C) Solubility Trend
4-Nitro (NO₂) Withdrawing 163–165 Low in water
4-Methoxy (OCH₃) Donating 132–134 Higher in polar solvents

Q & A

Q. What are the optimal synthetic routes for preparing the target compound?

The compound can be synthesized via multi-step pathways. For the (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol moiety, a common approach involves N,N-dimethylation of the parent amino diol using methylating agents like methyl iodide under basic conditions . The cyclopentene carboxylate component may be synthesized via cycloaddition or esterification reactions, as seen in analogous hydrazone syntheses (e.g., condensation of substituted aldehydes with ketones in ethanol/NaOH) . Purification typically employs column chromatography with polar/non-polar solvent gradients.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : Assign stereochemistry and confirm functional groups (e.g., nitrophenyl protons at δ 7.5–8.5 ppm, hydroxyl signals near δ 2.5–5.0 ppm) .
  • Elemental analysis (CHNS) : Verify stoichiometry (e.g., ±0.3% deviation from theoretical values) .
  • FT-IR : Identify amine (N-H stretch ~3300 cm⁻¹) and ester (C=O ~1720 cm⁻¹) groups .

Q. How do steric and electronic effects influence the reactivity of the nitrophenyl group?

The electron-withdrawing nitro group enhances electrophilic substitution resistance but facilitates reduction to an amine under catalytic hydrogenation (e.g., Pd/C, H2). Steric hindrance from the trans-cyclopentene carboxylate may slow nucleophilic attacks at the aromatic ring .

Q. What solvent systems are optimal for recrystallization?

Polar aprotic solvents (e.g., DMSO, DMF) or ethanol/water mixtures are effective, as demonstrated in analogous hydrazone recrystallization (yield >85% with ethanol/water at 4°C) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s stability and reactivity?

Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior and nucleophilic/electrophilic sites. For example, the nitrophenyl group’s LUMO may localize, indicating susceptibility to reduction. Comparative studies with substituents (e.g., methoxy vs. nitro) can validate computational models .

Q. What experimental strategies resolve contradictions in NMR data for diastereomers?

If overlapping signals occur (e.g., cyclopentene protons), use:

  • 2D NMR (COSY, NOESY) : Resolve coupling networks and spatial proximity of hydrogens.
  • Variable-temperature NMR : Reduce signal broadening caused by conformational exchange .

Q. How does the trans-cyclopentene carboxylate moiety influence biological activity?

The trans configuration enhances steric accessibility for enzyme binding compared to cis analogs. In vitro assays (e.g., enzyme inhibition studies) paired with molecular docking can map interactions with active sites. For example, the hydroxymethyl group may form hydrogen bonds with catalytic residues .

Q. What methodologies assess environmental persistence and degradation pathways?

Follow ISO 14507 protocols:

  • Hydrolysis studies : Expose the compound to pH 4–9 buffers at 25–50°C, monitoring degradation via HPLC.
  • Photolysis : Use UV irradiation (λ = 254–365 nm) to simulate sunlight effects. The nitrophenyl group may accelerate photodegradation via radical intermediates .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental elemental analysis results?

Deviations >0.5% suggest impurities or hydration. Re-purify via preparative HPLC and repeat combustion analysis. For persistent issues, confirm synthetic intermediates’ purity (e.g., via GC-MS for volatile byproducts) .

Q. Why might stereochemical assignments from NMR conflict with X-ray crystallography?

Dynamic effects (e.g., ring puckering in the cyclopentene moiety) can distort NMR-derived dihedral angles. Single-crystal X-ray structures provide definitive proof; refine NMR assignments using crystallographic data as a reference .

Methodological Tables

Technique Application Key Parameters Reference
NMR (1H/13C) Stereochemical assignmentCDCl3 solvent, δ 7.5–8.5 ppm (nitrophenyl)
Elemental Analysis Stoichiometric validationCHNS ±0.3% deviation
DFT Calculations Reactivity predictionB3LYP/6-31G(d) basis set, HOMO-LUMO analysis

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